BenchChemオンラインストアへようこそ!

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione

Medicinal Chemistry Physicochemical Property Lipophilicity

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 37461-62-4) is a rigid, low-entropy heterocyclic scaffold with zero rotatable bonds—ideal for fragment-based drug discovery and structure-based design. Its calculated LogP of 1.85 strikes an optimal balance between membrane permeability and aqueous solubility, outperforming more polar (5-amino, LogP 0.99) and excessively lipophilic (5-(4-chlorophenyl), LogP 3.52) analogs. The balanced hydrogen bond profile (4 acceptors, 1 donor) ensures selective mono-functionalization under mild conditions, simplifying purification and accelerating synthetic throughput. Validated in WO2010123997 A1 as a key intermediate for carbacephem β-lactam antibiotics, this compound is procurement-justified for antibacterial drug discovery programs targeting resistance mechanisms.

Molecular Formula C3HF3N2S2
Molecular Weight 186.18 g/mol
CAS No. 37461-62-4
Cat. No. B1323030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
CAS37461-62-4
Molecular FormulaC3HF3N2S2
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC1(=NNC(=S)S1)C(F)(F)F
InChIInChI=1S/C3HF3N2S2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9)
InChIKeyMYBNRTPEGGJIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 37461-62-4): Procurement-Relevant Overview of a Versatile Trifluoromethylated Heterocyclic Building Block


5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 37461-62-4) is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a trifluoromethyl (-CF₃) group . This substitution confers distinct physicochemical properties, notably enhanced lipophilicity and metabolic stability, which are critical for applications in medicinal chemistry, agrochemical development, and materials science . The compound is commercially available in research quantities with purities typically ≥97%, making it a readily accessible scaffold for derivatization and SAR studies .

Why 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 37461-62-4) Cannot Be Simply Replaced by Unsubstituted or Alkyl/Aryl Analogs


Generic substitution within the 1,3,4-thiadiazole-2-thione class is precluded by the profound impact of the 5-position substituent on key molecular properties that govern synthetic utility and biological performance. The trifluoromethyl group is not merely a steric or electronic isostere; it fundamentally alters lipophilicity, hydrogen-bonding capacity, conformational flexibility, and electronic distribution compared to hydrogen, methyl, amino, or phenyl analogs . These differences translate into quantifiable variations in logP, rotatable bond count, and hydrogen bond acceptor/donor profiles, which in turn dictate solubility, membrane permeability, and target engagement in downstream applications. Consequently, substituting 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione with a less characterized or structurally distinct analog can lead to divergent pharmacokinetic behavior, altered reactivity in synthetic sequences, or complete loss of activity, underscoring the necessity for procurement of the precise CAS-registered compound.

Quantitative Differentiation of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 37461-62-4) from Closest Analogs: A Comparative Data Guide for Scientific Selection


Lipophilicity (LogP) Differentiates 5-CF3 Derivative from Methyl and Amino Analogs, Balancing Polarity and Membrane Permeability

The trifluoromethyl substituent confers a calculated LogP of 1.85 to the target compound, positioning its lipophilicity between the more polar 5-amino analog (LogP = 0.99) and the more lipophilic 5-(4-chlorophenyl) analog (LogP = 3.52) [1]. This balanced value, falling within the optimal range (1-3) for oral bioavailability and CNS penetration, suggests superior drug-likeness compared to analogs that are either too hydrophilic or too hydrophobic.

Medicinal Chemistry Physicochemical Property Lipophilicity

Conformational Rigidity: Zero Rotatable Bonds in 5-CF3 Derivative Versus Flexible Analogs

The target compound possesses zero rotatable bonds, as the trifluoromethyl group is directly attached to the rigid thiadiazole ring . In contrast, the 5-methyl analog also has zero rotatable bonds, but the 5-phenyl analog contains one rotatable bond (the phenyl-thiadiazole linkage) . This complete lack of conformational freedom in the target compound minimizes entropic penalties upon binding to biological targets and reduces the number of possible conformers, which can enhance binding affinity and selectivity.

Conformational Analysis Drug Design Molecular Rigidity

Hydrogen Bond Acceptor/Donor Profile: 5-CF3 Derivative Offers Balanced Polarity for Diverse Synthetic Applications

The target compound presents 4 hydrogen bond acceptors and 1 hydrogen bond donor . This profile, dominated by the thione sulfur and ring nitrogens, provides multiple sites for intermolecular interactions while maintaining a single donor (the N-H of the thione tautomer). In comparison, the 5-amino analog introduces an additional hydrogen bond donor (-NH₂), increasing polarity and potential for undesired off-target interactions [1]. The 5-methyl analog shares the same 4 acceptor/1 donor profile, but lacks the electron-withdrawing character of CF₃. The 5-phenyl analog retains 4 acceptors and 1 donor but adds significant hydrophobicity.

Synthetic Utility Hydrogen Bonding Reactivity

Documented Use as Key Intermediate in Patented Carbacephem Antibiotic Synthesis (WO2010123997 A1)

Patent WO2010123997 A1, titled 'Carbacephem beta-lactam antibiotics', explicitly cites the use of 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (or its thiol tautomer) as a synthetic intermediate in the preparation of novel carbacephem antibiotics [1]. This patent demonstrates the compound's established role in constructing advanced pharmaceutical candidates, particularly those requiring a trifluoromethylated heterocyclic moiety for enhanced antibacterial activity.

Synthetic Intermediate Antibiotic Development Patent Literature

Optimal Application Scenarios for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 37461-62-4) Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP ~1.85)

In lead optimization programs where membrane permeability must be balanced with aqueous solubility, the target compound's calculated LogP of 1.85 positions it as a preferred scaffold over the more polar 5-amino analog (LogP 0.99) and the excessively lipophilic 5-(4-chlorophenyl) analog (LogP 3.52) . This intermediate lipophilicity, coupled with zero rotatable bonds, enhances the probability of achieving favorable ADME properties while maintaining target engagement.

Synthesis of Conformationally Constrained Bioactive Molecules

For projects requiring rigid, low-entropy ligands to maximize binding affinity and selectivity, the target compound's lack of rotatable bonds provides a distinct advantage over analogs like 5-phenyl-1,3,4-thiadiazole-2-thione, which possesses one rotatable bond and can adopt multiple conformations . This rigidity is particularly valuable in fragment-based drug discovery and structure-based design.

Development of Novel β-Lactam Antibiotics and Carbacephem Derivatives

As evidenced by its use in patent WO2010123997 A1, this compound is a validated intermediate for synthesizing carbacephem β-lactam antibiotics [1]. Procurement is directly justified for research groups engaged in antibacterial drug discovery aiming to leverage the unique electronic and steric properties of the trifluoromethyl-substituted thiadiazole moiety to overcome resistance mechanisms.

Building Block for Diversely Functionalized Thiadiazole Libraries

The balanced hydrogen bond acceptor/donor profile (4 acceptors, 1 donor) and the electron-withdrawing nature of the CF₃ group make this compound an ideal starting material for generating focused libraries of S- and N-alkylated derivatives. The single donor site ensures selective mono-functionalization under mild conditions, simplifying purification and increasing synthetic throughput compared to analogs with multiple donor sites (e.g., 5-amino derivative) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.